3,8-Diazabicyclo[3.2.1]octane

Opioid Receptor Pharmacology Medicinal Chemistry Conformational Analysis

Medicinal chemists targeting μ-opioid receptors face scaffold flexibility issues with monocyclic piperazines, leading to poor target engagement. The 3,8-diazabicyclo[3.2.1]octane (DBO) core resolves this via its endoethylenic bridge, which imposes conformational rigidity for high-affinity μ-receptor binding (Ki = 55.2 nM for 3-cinnamyl-8-propionyl-DBO). Key advantages: • Validated scaffold for opioid, β-lactamase, and oncology SAR programs • Superior cycloaddition yields (51-73%) vs. isomeric 2,5-diazabicyclo[2.2.2]octane • Amenable to N3/N8 disubstitution for rapid SAR exploration

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 280-06-8
Cat. No. B1590389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[3.2.1]octane
CAS280-06-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CNCC1N2
InChIInChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2
InChIKeyLKDJYZBKCVSODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diazabicyclo[3.2.1]octane (CAS 280-06-8) Procurement Guide: Core Scaffold Properties and Industrial Relevance


3,8-Diazabicyclo[3.2.1]octane (DBO) is a bridged piperazine scaffold consisting of a bicyclic ring system with two nitrogen atoms at positions 3 and 8. This core architecture confers distinct physicochemical properties including a predicted pKa of 10.32±0.20 and density of 0.975±0.06 g/cm³ . The scaffold serves as a conformationally constrained isostere of piperazine, widely employed in medicinal chemistry for the development of opioid receptor modulators, β-lactamase inhibitors, and antiproliferative agents [1].

1Conformationally constrained piperazine isostere with bridged bicyclic geometry
2Supports opioid receptor modulator and antiproliferative scaffold-hopping programs
3Synthetic accessibility through reported cycloaddition chemistry

Why 3,8-Diazabicyclo[3.2.1]octane Cannot Be Replaced by Piperazine or Other Diazabicycloalkanes in Critical Applications


The 3,8-diazabicyclo[3.2.1]octane scaffold is not simply a generic bridged piperazine; its endoethylenic bridge imposes a unique conformational rigidity that fundamentally alters molecular recognition at biological targets [1]. Molecular modeling studies demonstrate that this bridge is essential for modulating affinity toward μ-opioid receptors, as the restricted conformational freedom enables a 'correct' orientation of N-substituents to interact with hydrophobic receptor pockets while avoiding steric clashes [2]. In contrast, monocyclic piperazine analogues exhibit significantly different binding profiles due to their inherent flexibility, making scaffold substitution without careful re-optimization likely to fail in target engagement and selectivity [3].

Property
3,8-Diazabicyclo[3.2.1]octane
Piperazine / other diazabicycloalkanes
Conformational profile
Rigid endoethylenic bridge restricts N-substituent orientation
Flexible monocycle may not reproduce μ-receptor binding geometry
Synthetic access
Reported major product in cycloaddition under standard conditions
2,5-diazabicyclo[2.2.2]octane yields only trace amounts; supply profile may differ
Biological target fit
μ- and δ-opioid receptor engagement supported by modeling and binding studies
3,6-diazabicyclo[3.1.1]heptane shows different target profile (e.g., DAT); not interchangeable

Quantitative Differentiation of 3,8-Diazabicyclo[3.2.1]octane Against Key Comparators: Evidence-Based Procurement Rationale


Conformational Rigidity Confers Superior μ-Opioid Receptor Affinity Modulation Relative to Flexible Piperazine Scaffolds

The endoethylenic bridge of 3,8-diazabicyclo[3.2.1]octane (DBO) restricts conformational freedom relative to flexible piperazine analogues, enabling a 'correct' orientation of N-substituents that promotes high-affinity binding to μ-opioid receptors [1]. Molecular modeling studies identified that the bridge modulates affinity by positioning hydrocarbon fragments for optimal interaction with hypothesized hydrophobic receptor pockets and orienting the N-propionyl side chain to avoid sterically hindered receptor regions [2]. Monocyclic trimethylpiperazine analogues of the μ-agonist 3-cinnamyl-8-propionyl-DBO exhibited markedly different affinity profiles, underscoring that the bridged geometry is essential for target engagement [3].

μ-Receptor binding modulation
Class-level inference
DBO scaffold: bridged geometry enables correct N-substituent orientation
Piperazine analogs: flexible, altered affinity profiles reported
Supports scaffold-specific binding conformation studies; flexible analogs may differ
Modeling and binding assay context; direct affinity values in separate evidence
Opioid Receptor Pharmacology Medicinal Chemistry Conformational Analysis

Quantified μ-Opioid Receptor Affinity: DBO Derivative 1a Achieves Ki = 55.2 nM with High μ-Selectivity

The 3,8-diazabicyclo[3.2.1]octane derivative 3-cinnamyl-8-propionyl-DBO (1a) exhibits a μ-opioid receptor binding affinity of Ki = 55.2 nM and demonstrates significant analgesic activity in vivo with an ED50 of 1.1 mg/kg [1]. Inversion of the N3 and N8 substituents yields compound 2a, which retains high μ-affinity (Ki = 160 nM) though with reduced analgesic potency (ED50 = 16.0 mg/kg) [2]. For context, morphine exhibits a μ-receptor Ki of approximately 1.2 nM in rat brain homogenates using ³H-DAMGO [3], indicating that while DBO derivatives are less potent than morphine at the binding level, they achieve remarkable μ-selectivity and in vivo efficacy that can be tuned through peripheral substitution.

μ-Receptor affinity (Ki)
Cross-study comparable
3-cinnamyl-8-propionyl-DBO (1a): Ki = 55.2 nM Inverted isomer 2a: Ki = 160 nM Reference morphine: Ki ≈ 1.2 nM
Sub-100 nM affinity supports μ-receptor SAR exploration
3H-DAMGO binding; in vivo ED50 context reported separately
Analgesic Development Opioid Receptor Binding Structure-Activity Relationship

Enhanced δ-Opioid Receptor Affinity and Selectivity Relative to Reference Agonist SNC80

In a direct head-to-head comparison of diazabicycloalkane cores as δ-opioid agonist scaffolds, 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated improved δ-opioid receptor affinity and selectivity relative to the reference δ-agonist SNC80 [1]. The study systematically evaluated 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores. Among all novel derivatives (compounds 3-7), the DBO-based compound 4 uniquely evidenced improved δ affinity and selectivity over SNC80, establishing the [3.2.1] bridged geometry as optimal for δ-opioid receptor engagement in this series [2].

δ-Opioid selectivity vs SNC80
Head-to-head
DBO compound 4: improved δ affinity and selectivity
SNC80 and other diazabicycloalkane cores: lower δ-selectivity observed
Reported improvement supports δ-agonist research scaffold choice
Radioligand binding and functional assays; core-specific comparison
Delta Opioid Agonists Analgesic Drug Discovery Receptor Selectivity

Antiproliferative Activity Against Leukemia Cells Achieved by DBO Scaffold Replacement of Piperazine Core

Replacement of the cis-dimethyl piperazine nucleus in prototype compound 1 (which exhibits IC50 = 6 μM against HCT-15 colon carcinoma and MCF-7 breast adenocarcinoma cells) with a 3,8-diazabicyclo[3.2.1]octane ring system yielded derivative 2a, which demonstrated growth-inhibitory activity against leukemia cancer cells with IC50 values in the low micromolar range [1]. The study evaluated a series of N3/8-disubstituted DBO analogues; compounds 2a, 2b, 2f, and 2m showed activity not only against leukemia cells but also against certain solid tumors [2]. Compound 2a was selected for further mechanistic evaluation on MCF-7 cells to assess its mode of action [3].

Antiproliferative scaffold hopping
Cross-study comparable
DBO derivative 2a: low μM IC50 against leukemia cells Piperazine prototype 1: IC50 = 6 μM against HCT-15, MCF-7
Micromolar-range activity retained; supports antiproliferative scaffold-hopping studies
Tumor cell line selectivity profile may shift; MTT assay context
Cancer Chemotherapy Antiproliferative Agents Scaffold Hopping

Synthetic Accessibility: 3,8-Diazabicyclo[3.2.1]octane Forms in 51-73% Yield, Outperforming Isomeric 2,5-Diazabicyclo[2.2.2]octane Under Identical Conditions

In 1,3-dipolar cycloaddition reactions of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and methyl crotonate, 3,8-diazabicyclo[3.2.1]octane is obtained as the major product in 51-73% yield, with only trace amounts of the isomeric 2,5-diazabicyclo[2.2.2]octane detected [1]. In contrast, cycloaddition with methyl 2-phenyl acrylate reverses this selectivity, providing the [2.2.2] product in 40% yield [2]. Notably, 2,5-diazabicyclo[2.2.2]octanes can be formed from [3.2.1] compounds via a Wagner-Meerwein rearrangement, demonstrating that the [3.2.1] scaffold serves as a versatile intermediate for accessing multiple bridged diazabicyclic systems [3].

Cycloaddition synthetic yield
Head-to-head
3,8-Diazabicyclo[3.2.1]octane: 51–73% yield 2,5-Diazabicyclo[2.2.2]octane: trace (standard conditions) or 40% (specific substrate)
Higher accessibility under standard conditions supports scale-up assessment
1,3-Dipolar cycloaddition; Wagner-Meerwein rearrangement enables isomer conversion
Organic Synthesis Cycloaddition Process Chemistry

Dopamine Transporter Inhibition: Core Substitution from DBO to 3,6-Diazabicyclo[3.1.1]heptane Enhances Activity by >5-Fold

A direct head-to-head comparison of 3,8-diazabicyclo[3.2.1]octane and 3,6-diazabicyclo[3.1.1]heptane cores as dopamine transporter (DAT) inhibitors revealed that core substitution can dramatically modulate biological activity [1]. The DBO-based lead compound 1 (3-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-8-(1H-indol-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane) was used as a template; replacement of the DBO core with 3,6-diazabicyclo[3.1.1]heptane yielded compound 2a, which exhibited a DAT inhibition Ki = 5.5 nM, representing a significant increase in reuptake inhibition activity over the parent DBO compound [2]. Further SAR exploration with bioisosteric aromatic replacements (benzothiophene, benzofurane) maintained double-digit nanomolar activity, demonstrating that both cores are viable for CNS drug discovery with distinct SAR profiles [3].

DAT inhibition profile
Head-to-head
3,6-diazabicyclo[3.1.1]heptane compound 2a: DAT Ki = 5.5 nM
DBO lead 1: less active; >5-fold difference reported
DBO core may not transfer to DAT targets; target-specific scaffold selection recommended
3H-DA reuptake inhibition; both cores viable for distinct CNS targets
Dopamine Transporter CNS Drug Discovery Scaffold Optimization

Optimal Research and Industrial Applications for 3,8-Diazabicyclo[3.2.1]octane Based on Quantified Performance Evidence


μ-Opioid Receptor Modulator Discovery Programs Requiring Conformationally Constrained Piperazine Isosteres

Medicinal chemistry programs targeting μ-opioid receptors for analgesic development should prioritize procurement of the 3,8-diazabicyclo[3.2.1]octane scaffold. The endoethylenic bridge imposes conformational rigidity that is essential for achieving high-affinity μ-receptor binding (exemplified by 3-cinnamyl-8-propionyl-DBO with Ki = 55.2 nM), a property not recapitulated by flexible piperazine analogues [1]. The scaffold has been validated in multiple SAR studies demonstrating that peripheral substitution can further tune μ-selectivity and in vivo analgesic potency [2].

δ-Opioid Agonist Development Where Selectivity Over μ- and κ-Receptors Is Critical

For research groups developing δ-selective opioid agonists with reduced μ-opioid-mediated side effects (e.g., respiratory depression, constipation, abuse liability), the 3,8-diazabicyclo[3.2.1]octane core offers a validated starting point. DBO-based compound 4 demonstrated improved δ affinity and selectivity relative to the reference agonist SNC80 and outperformed alternative diazabicycloalkane cores (3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane, etc.) in direct head-to-head comparison [3].

Scaffold-Hopping Strategies in Antiproliferative Drug Discovery Seeking Piperazine Replacements

Oncology-focused medicinal chemistry teams employing scaffold-hopping approaches to escape piperazine-based IP space or improve ADME properties should consider the DBO core. Replacement of a cis-dimethyl piperazine nucleus with the 3,8-diazabicyclo[3.2.1]octane system yielded derivative 2a, which retained micromolar-range antiproliferative activity against leukemia cells while demonstrating a distinct tumor cell line selectivity profile [4]. The scaffold is amenable to N3/N8 disubstitution, enabling rapid SAR exploration.

Large-Scale Synthesis of Bridged Diazabicyclic Intermediates for Multi-Step Process Chemistry

Process chemistry groups requiring scalable access to bridged diazabicyclic scaffolds should favor the 3,8-diazabicyclo[3.2.1]octane system based on its superior cycloaddition yields (51-73%) relative to the isomeric 2,5-diazabicyclo[2.2.2]octane, which forms only in trace amounts under identical conditions [5]. Furthermore, the [3.2.1] scaffold can be converted to the [2.2.2] isomer via Wagner-Meerwein rearrangement, offering synthetic versatility for accessing multiple bridged cores from a single starting material [6].

Application
Selection Property
Validation Focus
μ-Opioid receptor modulator research
Conformationally constrained piperazine isostere
μ-receptor binding conformation and SAR exploration
δ-Opioid agonist selectivity studies
Bridged scaffold geometry for δ-receptor interaction
δ-selectivity over μ- and κ-receptors
Antiproliferative scaffold-hopping programs
Piperazine replacement with altered cell-line selectivity
Cell-line growth inhibition and mechanistic evaluation
Scalable bridged intermediate synthesis
Synthetic accessibility via cycloaddition chemistry
Reaction yield optimization and isomer ratio control
Quote Request

Request a Quote for 3,8-Diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.